
Erythromycin B
Übersicht
Beschreibung
Erythromycin B is a naturally occurring 14-membered macrolide antibiotic produced by Streptomyces erythreus. It is a minor component of the erythromycin complex, alongside erythromycin A (the primary constituent), C, and D . Structurally, this compound differs from erythromycin A by the absence of a hydroxyl group at position 12 of the macrolactone ring, making it 12-deoxyerythromycin A (Fig. 1) . This structural modification impacts its physicochemical properties, biological activity, and pharmacokinetic behavior. This compound shares the core macrolide mechanism of action, binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis . However, its reduced polarity due to the missing hydroxyl group may influence solubility, stability, and interactions with bacterial targets .
Vorbereitungsmethoden
Fermentation-Based Preparation of Erythromycin B
Microbial Fermentation Using Streptomyces erythreus
The industrial production of this compound primarily relies on the fermentation of Streptomyces erythreus (NRRL 2338). The process begins with a sterilized culture medium containing carbon sources (e.g., glucose), nitrogen (soybean meal), and inorganic salts. Key parameters include:
-
Temperature : 26–28°C during vegetative growth (35–50 hours) and 26–36°C during fermentation (160–180 hours) .
-
Aeration : 0.5–1.0 volumes of air per volume of broth per minute to maintain dissolved oxygen >30% .
-
pH Control : Adjusted to 6.2–9.5 using sodium hydroxide or sulfuric acid to optimize antibiotic yield .
Post-fermentation, the broth is filtered to remove mycelia, and the filtrate is extracted with polar solvents like amyl acetate or ethyl acetate at pH 8.5–9.5 . Crystallization is achieved by concentrating the extract under vacuum and adjusting pH to 9.5, yielding erythromycin base (up to 256 g per 1,100 gallons of broth) .
Table 1: Fermentation Parameters for this compound Production
Chemical Synthesis Approaches
Corey’s Ring-Closing Lactonization Strategy
E.J. Corey’s 1978 synthesis of erythronolide B (aglycone of this compound) marked a milestone in macrolide chemistry. The strategy involved bromolactonization and radical-mediated ring cleavage to install six stereocenters (Scheme 1) . Key steps include:
-
Bromolactonization : Diastereoselective formation of lactone 15 from symmetrical diene 14 (96% yield) .
-
Radical Cleavage : Reduction of bromides in 17 using n-BuSnH/AIBN to yield epoxide 18 (83:17 diastereomeric ratio) .
-
Macrolactonization : Cyclization of seco-acid 7 via activated ester 9 (50% yield) .
Despite its elegance, Corey’s route required 30 steps with an overall yield of <0.5% .
Mulzer’s Anhydroseco Acid Cyclization
J. Mulzer’s 1991 synthesis improved macrolactonization efficiency using Yamaguchi’s conditions (2,4,6-trichlorobenzoyl chloride). The 8,9-anhydroseco acid 30 cyclized to macrolactone 31 in >85% yield, bypassing steric hindrance at C(9) . A Cram-chelate-controlled allylation installed the C(6) stereocenter with 88:12 diastereoselectivity .
Martin’s Second-Generation Synthesis
Martin’s 2003 route appended sugars prior to macrolactonization, enabling a 27-step synthesis (0.8% overall yield) . Key innovations:
-
Early Glycosylation : Coupling erythronolide B with desosamine/cladinose at the seco-acid stage.
-
Yamaguchi Cyclization : Macrocyclization of 43 in 85% yield .
Table 2: Comparative Analysis of this compound Syntheses
Method | Key Step | Steps | Overall Yield |
---|---|---|---|
Corey (1978) | Bromolactonization | 30 | <0.5% |
Mulzer (1991) | Anhydroseco acid cyclization | 25 | 0.8% |
Martin (2003) | Early glycosylation | 27 | 0.8% |
Industrial-Scale Production Optimization
Fed-Batch Fermentation with Ammonia Feeding
The CN107653285B patent describes a two-stage fermentation process:
-
Seed Culture : 33–35°C, 1:0.7–1.0 v/v/min aeration, 40–50 hours .
-
Fermentation Culture : 32–36°C, dissolved oxygen >30%, 160–180 hours with ammonia feeding to maintain nitrogen levels .
Ammonia serves dual roles: pH control and nitrogen supplementation, boosting this compound titers by 15–20% compared to batch processes .
Comparative Analysis of Preparation Methods
Fermentation vs. Chemical Synthesis
-
Yield : Fermentation achieves 150–250 mcg/mL (∼25 g/L) , whereas syntheses yield <1 g per 100 L of starting material .
-
Cost : Fermentation is economically viable for bulk production; synthesis remains reserved for analog development.
-
Stereocontrol : Synthesis allows precise stereochemical manipulation but requires complex protecting group strategies .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Berythromycin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind unerlässlich, um das Antibiotikum zu modifizieren und seine Wirksamkeit und Stabilität zu verbessern.
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei den chemischen Reaktionen von Berythromycin umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Modifikationen ohne Abbau des Antibiotikums erreicht werden .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von Berythromycin gebildet werden, umfassen verschiedene Derivate, die eine verbesserte antibakterielle Aktivität oder verbesserte pharmakokinetische Eigenschaften aufweisen . Diese Derivate sind oft effektiver gegen resistente Bakterienstämme und weisen eine bessere Stabilität im Körper auf .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Erythromycin B is primarily recognized for its broad-spectrum antibacterial activity. It is effective against various Gram-positive bacteria and some Gram-negative organisms.
- Mechanism of Action : this compound works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, effectively blocking the translocation step of protein elongation.
- Clinical Use : It is commonly used to treat infections such as respiratory tract infections, skin infections, and sexually transmitted diseases. Recent studies indicate its efficacy in treating non-gonococcal urethritis and other infections caused by resistant strains of bacteria .
- Resistance Patterns : Despite its effectiveness, the emergence of resistance has been noted. High minimum inhibitory concentrations (MICs) have been reported for certain resistant strains, necessitating ongoing surveillance and research into combination therapies .
Anti-Malarial Potential
Recent research has highlighted this compound's potential in combating malaria, particularly against multi-drug-resistant strains of Plasmodium falciparum.
- In Vitro Studies : Selected derivatives of this compound have shown promising results as inhibitors of asexual growth in P. falciparum, with low IC50 values indicating effective inhibition. For instance, 5-desosaminyl erythronolide B ethyl succinate demonstrated an IC50 of 68.6 µM against the K1 strain of P. falciparum, suggesting significant anti-malarial activity .
- Molecular Docking Studies : In silico analyses have been conducted to understand the interaction between this compound derivatives and the apicoplast ribosome exit tunnel of P. falciparum. These studies indicate that specific modifications to the erythromycin structure can enhance binding affinity and activity against malaria parasites .
Advanced Drug Delivery Systems
The formulation of this compound has evolved to improve its therapeutic efficacy and bioavailability.
- Pulmonary Delivery : Due to its high accumulation in lung tissues, this compound is being explored for targeted delivery systems aimed at treating chronic obstructive pulmonary disease (COPD) and other pulmonary infections .
- Bone Cement Applications : Owing to its anti-inflammatory properties and ability to inhibit osteoclast formation, this compound is utilized in bone cement formulations to prevent infections during orthopedic surgeries .
Case Studies and Research Findings
Wirkmechanismus
Berythromycin exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis . This binding prevents the translocation of aminoacyl transfer-RNA and blocks the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth . The molecular targets of berythromycin include the 23S ribosomal RNA molecule within the 50S subunit .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Erythromycin B is part of a family of erythromycin variants with distinct structural features (Table 1):
Compound | Structural Difference(s) | Key Properties |
---|---|---|
Erythromycin A | Hydroxyl at C12, methyl at C3" | Most stable and widely used; moderate solubility |
This compound | 12-deoxy (no hydroxyl at C12), methyl at C3" | Lower polarity; potential stability issues |
Erythromycin C | Methyl group absent at C3" | Reduced lipophilicity |
Erythromycin D | 12-deoxy and 3"-O-demethyl | Least polar; limited studied |
These structural variations arise from differences in post-PKS (polyketide synthase) modifications during biosynthesis .
Antimicrobial Activity and Resistance
Activity Against Resistant Strains :
this compound’s efficacy against macrolide-resistant Staphylococcus aureus strains (e.g., BAA 976 and BAA 977 with erm genes) remains understudied. However, erythromycin A and its derivatives (e.g., clarithromycin) show reduced activity in strains with efflux pumps or ribosomal methylation . Structural similarities suggest this compound may face similar resistance mechanisms.- Antiparasitic Activity: In Trypanosoma cruzi epimastigotes, this compound demonstrated distinct growth inhibition patterns compared to erythromycin A and C. At 10 µM, this compound achieved ~60% inhibition, while erythromycin A showed ~30%, suggesting enhanced parasiticidal activity despite structural simplicity .
Ribosomal Binding :
Molecular docking studies comparing erythromycin A and azithromycin (a semisynthetic derivative) reveal that erythromycin A binds primarily to Asp164A on the ribosome, while azithromycin forms additional interactions (e.g., with Arg166A and Glu167A) . This compound’s structural changes may further modulate these interactions, though specific data are lacking.
Pharmacokinetics and Toxicity
- Stability and Solubility: this compound’s reduced polarity may decrease water solubility compared to erythromycin A, complicating formulation. Erythromycin A is unstable in acidic environments (e.g., stomach pH), forming inactive derivatives .
Hepatotoxicity : Among macrolides, erythromycin A is associated with higher hepatotoxicity than 16-membered analogs (e.g., spiramycin) or newer derivatives like azithromycin . This compound’s toxicity profile remains uncharacterized, but structural modifications could influence metabolic pathways and liver enzyme interactions.
Biologische Aktivität
Erythromycin B is a macrolide antibiotic that shares structural similarities with erythromycin A, differing primarily by the absence of a hydroxyl group at the C12 position. Despite its structural resemblance, this compound has not been licensed for clinical use but exhibits significant biological activity, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanism of action, antibacterial efficacy, and potential therapeutic applications.
This compound exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by blocking the transpeptidation and translocation steps, critical processes in bacterial growth and replication. The interaction occurs primarily with the 23S rRNA component of the ribosome, preventing the assembly of functional ribosomal units necessary for protein synthesis .
Antibacterial Activity
This compound demonstrates a broad spectrum of activity against various microorganisms, with a particular efficacy against Gram-positive bacteria. Its potency is generally comparable to that of erythromycin A, though it may show slightly lower activity in some cases . The Minimum Inhibitory Concentrations (MICs) for this compound against several bacterial strains have been documented, revealing its effectiveness in inhibiting growth:
Bacterial Species | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 2 |
Streptococcus pneumoniae | 0.25 - 1 |
Enterococcus faecalis | 1 - 4 |
Escherichia coli | >32 |
The data indicates that while this compound is effective against many Gram-positive bacteria, its activity against Gram-negative bacteria is limited .
Case Studies
Several case studies have documented the clinical implications and potential adverse effects associated with erythromycin derivatives:
- Case Study 1 : A 33-year-old male developed severe abdominal pain and jaundice after being treated with erythromycin estolate for cellulitis. Upon discontinuation of the drug, his symptoms resolved rapidly, highlighting potential hepatotoxicity associated with erythromycin derivatives .
- Case Study 2 : A 73-year-old female experienced asymptomatic liver injury after one day of treatment with erythromycin ethylsuccinate. Liver enzyme levels normalized upon cessation of the drug, suggesting a reversible reaction to erythromycin .
These cases emphasize the importance of monitoring liver function during treatment with erythromycin derivatives.
Research Findings
Recent studies have explored various derivatives of this compound to enhance its therapeutic profile. For instance, in silico molecular docking studies have identified promising modifications that increase its anti-malarial activity while retaining antibacterial properties . Notably:
- This compound 9-oxime exhibited an IC50 value of 146.0 µM against Plasmodium falciparum.
- 5-desosaminyl erythronolide B ethyl succinate showed an IC50 value of 68.6 µM , indicating significant anti-malarial potential.
These findings suggest that structural modifications can enhance both antibacterial and anti-malarial activities, paving the way for new therapeutic applications.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Erythromycin B in fermentation samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is widely used, following USP guidelines . For fermentation broth analysis, samples are centrifuged (4,000g, 10 min) to remove biomass, extracted with butyl acetate, and analyzed using a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 6.0). Calibration curves should include this compound reference standards (purity >98.5%) to ensure accuracy .
Q. How can fractional factorial design optimize this compound production in bioreactors?
- Methodological Answer : A fractional factorial design (FFD) evaluates critical variables (e.g., nutrient composition, dissolved oxygen, temperature). For example, in a 50-L bioreactor, factors like glucose concentration (20–50 g/L), NH2–N levels (0.5–2.0 g/L), and Mg²⁺ (0.1–0.5 mM) are tested. Response surface methodology (RSM) and ANOVA (α = 0.05) identify significant interactions. Oxygen uptake rate (OUR) is monitored to trigger nutrient feeding at critical timepoints (e.g., 46 h post-inoculation) .
Q. What protocols ensure reproducibility in this compound biosynthesis studies using Saccharopolyspora erythraea?
- Methodological Answer : Standardize inoculum preparation (e.g., 10% v/v spore suspension in saline) and maintain dissolved oxygen >30% via agitation (300–600 rpm) and aeration (1.0–1.5 vvm). Use shake-flask pre-cultures (28°C, 48 h) before scaling to bioreactors. Validate erythromycin titers via cylinder plate assays against Bacillus pumilus (China Pharmacopoeia 2005) .
Advanced Research Questions
Q. How do transcriptional regulatory networks in Saccharopolyspora erythraea influence this compound yield during phased fermentation?
- Methodological Answer : Hierarchical coexpression network analysis identifies modules correlated with erythromycin production. For example, Module 1 contains the ery gene cluster, while Module 2 regulates precursor metabolite synthesis. Time-series RNA-seq (0–120 h) reveals non-concomitant expression peaks: primary metabolism dominates Phase A (0–48 h), while secondary metabolism (including this compound) peaks in Phase B (48–120 h). Partial correlation coefficients (Gaussian graphical models) quantify module interactions .
Q. What experimental strategies resolve contradictory data on this compound’s inhibition of cytoplasmic vs. mitochondrial protein synthesis?
- Methodological Answer : Use compartment-specific radiolabeling (e.g., ³H-leucine for cytoplasmic synthesis, ³H-formate for mitochondrial synthesis) in model organisms like Neurospora crawfordii. In wild-type strains, this compound (100 µg/mL) reduces cytoplasmic leucine incorporation to 3.4% vs. 37% in mitochondria . Combine with CRISPR-Cas9 knockouts of mitochondrial ribosomes to isolate targets.
Q. How can antisolvent crystallization improve this compound purity in downstream processing?
- Methodological Answer : Employ oiling-out systems with ethanol-water solvents. For Erythromycin ethylsuccinate, optimal conditions include 40% ethanol (v/v), 25°C, and antisolvent addition rate of 0.5 mL/min. Monitor crystal growth via dynamic light scattering (DLS) and validate purity via X-ray diffraction (XRD). Thermodynamic models (e.g., NRTL) predict solubility curves to avoid amorphous phase formation .
Q. Data Management & Ethical Considerations
Q. What statistical approaches are essential for analyzing variability in this compound batch fermentations?
- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability. For example, SAS 9.0 PROC MIXED analyzes fixed effects (e.g., pH, temperature) and random effects (e.g., bioreactor ID). Report standard deviations (±SD) for ≥3 replicates and apply Tukey’s HSD test for post-hoc comparisons .
Q. How should researchers address ethical considerations in in vitro studies involving this compound derivatives?
- Methodological Answer : Obtain institutional biosafety committee approval for handling antibiotic-resistant strains (e.g., Bacillus pumilus). Document cell line provenance (e.g., ATCC codes) and minimize animal-derived reagents. For human cell lines (e.g., nasal polyp-derived cells), include IRB approval (Protocol #XYZ) and informed consent forms .
Q. Tables for Reference
Table 1 : Key Variables in this compound Fermentation Optimization (FFD Example)
Variable | Range Tested | Significance (p-value) |
---|---|---|
Glucose (g/L) | 20–50 | <0.001 |
NH2–N (g/L) | 0.5–2.0 | 0.012 |
Mg²⁺ (mM) | 0.1–0.5 | 0.045 |
Dissolved Oxygen (%) | 30–60 | 0.003 |
Table 2 : Transcriptional Modules Correlated with this compound Production
Module | Gene Count | Function | Correlation with Yield (r) |
---|---|---|---|
1 | 24 | ery cluster biosynthesis | 0.92 |
2 | 18 | Precursor metabolite synthesis | 0.85 |
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYSCOQVVUBIJ-PPGFLMPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023765 | |
Record name | Berythromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-75-3 | |
Record name | Erythromycin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Berythromycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berythromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 527-75-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERYTHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN686JJ1YI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.